Benz(j)aceanthrylene, 1,2-dihydro-2-methyl-
Description
Benz(j)aceanthrylene, 1,2-dihydro-2-methyl- (CAS: 13728-81-9) is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C₂₁H₁₆ and a molecular weight of 268.35 g/mol . Structurally, it features a fused cyclopenta ring system substituted with a methyl group at the 2-position of the dihydro moiety. This compound is primarily used as a laboratory chemical and in the synthesis of specialized organic compounds .
Key Properties (from Safety Data Sheets):
Properties
CAS No. |
13728-81-9 |
|---|---|
Molecular Formula |
C21H16 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-methyl-1,2-dihydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C21H16/c1-13-11-20-18-10-9-14-5-2-3-7-17(14)19(18)12-15-6-4-8-16(13)21(15)20/h2-10,12-13H,11H2,1H3 |
InChI Key |
RTBXOFMHEMBXKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C3C1=CC=CC3=CC4=C2C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(j)aceanthrylene, 1,2-dihydro-2-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Friedel-Crafts alkylation reactions, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of Benz(j)aceanthrylene, 1,2-dihydro-2-methyl- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Benz(j)aceanthrylene, 1,2-dihydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic rings using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: HNO3/H2SO4 for nitration, H2SO4 for sulfonation, Cl2/FeCl3 for chlorination.
Major Products Formed
Scientific Research Applications
Chemical Properties and Structure
Benz(j)aceanthrylene, 1,2-dihydro-2-methyl- is characterized by multiple fused aromatic rings, which contribute to its distinctive chemical behavior. The compound has a melting point of approximately 170-171 °C and exhibits unique spectral characteristics detectable through techniques such as UV/VIS and NMR spectroscopy.
Chemistry
- Model Compound : It serves as a model compound for studying PAHs and their derivatives in various chemical reactions. Its reactivity patterns are analyzed to understand the behavior of similar compounds under different conditions.
Biology
- Mutagenicity Studies : Research indicates that Benz(j)aceanthrylene can intercalate into DNA strands, leading to structural distortions that may result in mutations. This interaction raises concerns about its potential carcinogenicity .
- Enzyme Interaction : The compound's interactions with various enzymes suggest it could influence metabolic pathways and cellular signaling mechanisms. Studies have shown that it requires metabolic activation to exhibit mutagenic effects, similar to benzo[a]pyrene .
Medicine
- Therapeutic Potential : Investigations into its biological activity have led to explorations of its role as a precursor for synthesizing bioactive compounds. Its unique structure may allow for the development of new therapeutic agents.
Industry
- Material Science : Benz(j)aceanthrylene is utilized in the development of advanced materials such as organic semiconductors and photovoltaic devices due to its unique electronic properties.
Mutagenicity and Carcinogenicity
A study conducted using the Salmonella bacterial system demonstrated that Benz(j)aceanthrylene exhibits mutagenic properties comparable to benzo[a]pyrene. The research highlighted that the compound is a frame-shift mutagen requiring metabolic activation for its activity . In dermal initiation-promotion studies on mouse skin, significant increases in tumor incidence were observed, confirming its carcinogenic potential .
Environmental Impact
Research has also focused on the detection of Benz(j)aceanthrylene in urban air, coal tar pitch, and cigarette smoke. These studies emphasize the environmental significance of this compound and its implications for public health due to exposure risks associated with PAHs .
Mechanism of Action
The mechanism of action of Benz(j)aceanthrylene, 1,2-dihydro-2-methyl- involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. It also interacts with enzymes and receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include cyclopenta-fused PAHs and methyl-substituted derivatives. Below is a detailed comparison:
Structural and Physicochemical Properties
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | LogP |
|---|---|---|---|---|---|---|
| Benz(j)aceanthrylene, 1,2-dihydro-2-methyl- | 13728-81-9 | C₂₁H₁₆ | 268.35 | N/A | N/A | 5.63* |
| Benz(j)aceanthrylene (parent) | 202-33-5 | C₂₀H₁₂ | 252.31 | 170–171 | 498.5 | 5.63 |
| 3-Methylcholanthrene | 56-49-5 | C₂₁H₁₆ | 268.35 | 180–182 | N/A | 6.1 |
| Cyclopenta(cd)pyrene | 27208-37-5 | C₁₈H₁₀ | 226.28 | N/A | N/A | 5.8 |
| Benz[l]aceanthrylene | 7093-10-9 | C₂₀H₁₂ | 252.31 | N/A | N/A | N/A |
Note:
- The parent compound Benz(j)aceanthrylene (CAS: 202-33-5) lacks the dihydro-2-methyl group, resulting in a planar structure with higher thermal stability .
- 3-Methylcholanthrene (CAS: 56-49-5) is a positional isomer of the target compound, with the methyl group at the 3-position instead of 2. It is a well-known carcinogen, highlighting the critical role of substituent positioning in toxicity .
- Cyclopenta(cd)pyrene (CAS: 27208-37-5) shares the cyclopenta-fused ring system but lacks the extended aromatic framework, leading to lower molecular weight and distinct metabolic pathways .
Metabolic Activation and Genotoxicity
- 3-Methylcholanthrene: Metabolized to 3,4-epoxy-3-methylcholanthrene, a direct-acting mutagen that forms stable DNA adducts, contributing to its carcinogenicity .
- Cyclopenta(cd)pyrene: Undergoes hepatic microsomal oxidation to 3,4-epoxide, a genotoxic metabolite that induces frameshift mutations in bacterial assays (e.g., Salmonella typhimurium TA98) .
- Benz[l]aceanthrylene: Forms 1,2-oxide and 1,2-diol metabolites in rat liver microsomes, with the oxide exhibiting genotoxicity in mammalian cell cultures .
Toxicity and Regulatory Profiles
Key Research Findings
Structural Influence on Toxicity : The 2-methyl substitution in Benz(j)aceanthrylene, 1,2-dihydro-2-methyl- likely sterically hinders epoxidation at the cyclopenta ring, contrasting with 3-methylcholanthrene , where the 3-methyl group facilitates metabolic activation .
Apoptotic Effects : While Benz[l]aceanthrylene triggers apoptosis in mouse hepatoma cells via caspase-3 activation , the target compound lacks documented apoptotic activity, suggesting divergent biological interactions.
Biological Activity
Benz(j)aceanthrylene, 1,2-dihydro-2-methyl- is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its complex structure and potential biological activities. This article delves into the compound's biological activity, focusing on its mutagenic properties, interactions with biological macromolecules, and implications for human health.
Structural Characteristics
Benz(j)aceanthrylene, 1,2-dihydro-2-methyl- is characterized by multiple fused aromatic rings, which contribute to its reactivity and biological interactions. The compound's molecular formula is C17H14, and it exhibits a melting point of approximately 170-171 °C. Its unique spectral characteristics can be analyzed using techniques such as UV/VIS and NMR spectroscopy.
Mutagenicity and Carcinogenic Potential
Research indicates that Benz(j)aceanthrylene, 1,2-dihydro-2-methyl- possesses mutagenic properties. Initial studies utilizing the Ames test demonstrated that the compound is a frame-shift mutagen requiring metabolic activation. Specifically, it showed activity comparable to benzo[a]pyrene in terms of mutagenicity across various Salmonella tester strains .
The compound intercalates into DNA strands, leading to structural distortions that can result in mutations. The predominant metabolite formed during its metabolism is the 1,2-diol variant, which is implicated as the ultimate mutagenic species . This intercalation disrupts normal cellular functions and may contribute to tumorigenesis.
Interaction with Biological Macromolecules
Benz(j)aceanthrylene interacts with various biological macromolecules such as DNA and proteins. The ability to intercalate into DNA suggests that the compound may influence genetic stability and cellular signaling pathways. Studies have shown that it can modulate enzyme activity, impacting metabolic pathways critical for cellular homeostasis .
Case Studies and Research Findings
Several studies have explored the biological activity of Benz(j)aceanthrylene:
- Mutagenicity in Salmonella : In a study comparing the mutagenic effects of Benz(j)aceanthrylene with other PAHs, it was found that this compound exhibited significant mutagenic activity at lower concentrations than benzo[a]pyrene. The results highlighted its potential as a carcinogen due to its metabolic activation requirements .
- Metabolic Activation : Research on bay-region metabolites of Benz(j)aceanthrylene indicated that certain metabolites were active mutagens in the absence of metabolic activation. This suggests that both the parent compound and its metabolites could play roles in mutagenesis .
- Comparative Analysis : A comparative analysis of structural analogs revealed that compounds like 3-Methylcholanthrene share similar structural features and mutagenic profiles with Benz(j)aceanthrylene. This underscores the importance of structural configuration in determining biological activity.
Summary Table of Biological Activity
| Compound | Mutagenic Activity | Metabolite Involvement |
|---|---|---|
| Benz(j)aceanthrylene, 1,2-dihydro-2-methyl- | Significant in Salmonella | 1,2-Diol (predominant metabolite) |
| Benzo[a]pyrene | High | Requires metabolic activation |
| 3-Methylcholanthrene | Moderate | Metabolic activation required |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
